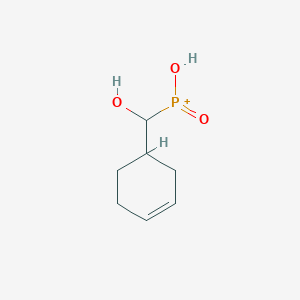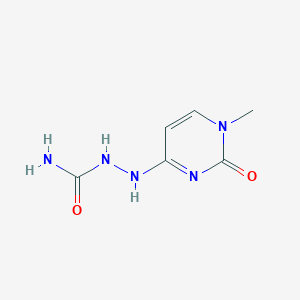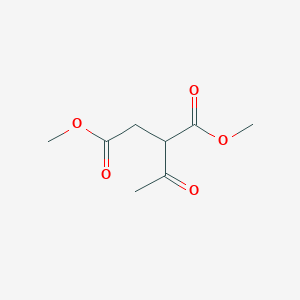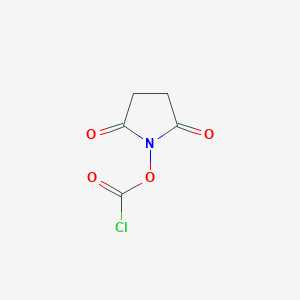
2,5-Dioxopyrrolidin-1-YL chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-Dioxopyrrolidin-1-yl chloroformate is a chemical compound with the CAS Number: 15149-73-2 . It has a molecular weight of 177.54 and its IUPAC name is 1-[(chlorocarbonyl)oxy]-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of compounds related to 2,5-Dioxopyrrolidin-1-YL chloroformate has been reported in several studies . For instance, a new mannich base was formed by the direct condensation of thiourea, succinimide, and benzaldehyde .Molecular Structure Analysis
The molecular structure of 2,5-Dioxopyrrolidin-1-YL chloroformate can be represented by the InChI Code: 1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dioxopyrrolidin-1-YL chloroformate are not detailed in the search results, related compounds have been studied for their anticonvulsant properties .Zukünftige Richtungen
While specific future directions for 2,5-Dioxopyrrolidin-1-YL chloroformate are not mentioned in the search results, related compounds have shown promising in vivo activity profile and drug-like properties, making them interesting candidates for further preclinical development .
Relevant Papers Several papers have been retrieved that are relevant to 2,5-Dioxopyrrolidin-1-YL chloroformate and its related compounds . These papers provide valuable information on the synthesis, molecular structure, chemical reactions, mechanism of action, and potential applications of these compounds.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZKCWZPSNZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL chloroformate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

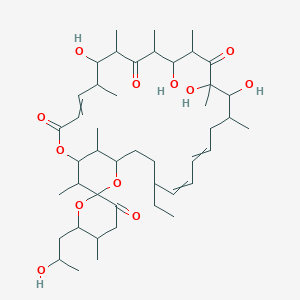

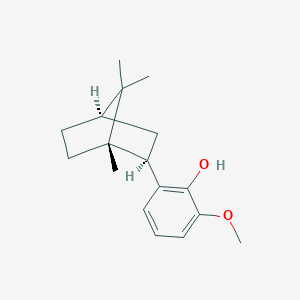
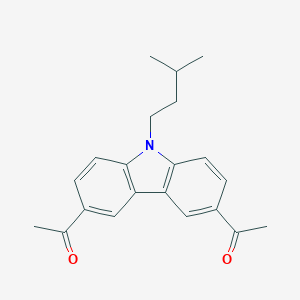

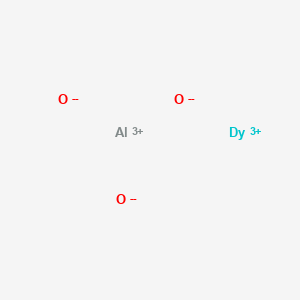
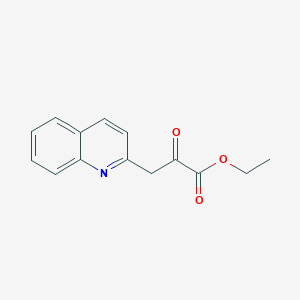
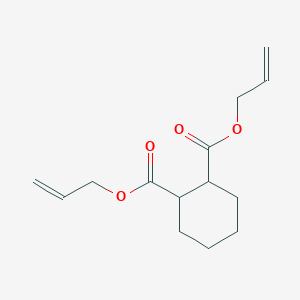

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
